(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride
Descripción
(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride (CAS: 521284-22-0) is a chiral ethanolamine derivative with a molecular formula of C₁₆H₂₁ClN₂O and a molecular weight of 292.8 g/mol . It features an (R)-configured stereocenter, a phenethylamine moiety substituted with a 4-amino group, and a phenyl-bearing ethanol backbone. This compound is critical in pharmaceutical synthesis, particularly as an intermediate for Mirabegron, a β3-adrenergic receptor agonist used to treat overactive bladder . It is stored at -20°C with a purity >95% (HPLC) and is synthesized via catalytic hydrogenation of its nitro precursor .
Propiedades
IUPAC Name |
2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAHDMSPHZSMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521284-22-0 | |
| Record name | (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ®-2-((4-Aminophenethyl)amino)-1-phenylethanol involves a novel method that uses a zinc powder reduction catalyst. This method allows for the preparation of an amide derivative with high purity and yield without the formation of side reactants . The process involves the reduction of a precursor compound using zinc powder under specific conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of ®-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride is optimized to ensure high yield and purity. The process typically involves multiple steps, including the reduction of intermediates and purification processes to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
®-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be synthesized through reduction reactions using zinc powder as a catalyst.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino and hydroxyl groups.
Common Reagents and Conditions
Zinc Powder: Used as a reduction catalyst in the synthesis of the compound.
Nucleophiles: Employed in substitution reactions to modify the compound’s structure.
Major Products Formed
The major product formed from the reduction reaction is ®-2-((4-Aminophenethyl)amino)-1-phenylethanol, which can be further processed to obtain its hydrochloride salt .
Aplicaciones Científicas De Investigación
Basic Information
- Molecular Formula : C16H21ClN2O
- Molecular Weight : 292.80 g/mol
- CAS Number : 521284-22-0
Structural Representation
The compound features a chiral center, with the (R) configuration being significant for its biological activity. The 2D and 3D structures can be visualized using chemical databases such as PubChem.
Pharmaceutical Research
(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride is primarily studied as an impurity in the synthesis of Mirabegron, a medication used to treat overactive bladder. Understanding the characteristics of this impurity is crucial for quality control and safety assessments in pharmaceutical formulations.
Case Study: Impurity Profile of Mirabegron
A detailed analysis of Mirabegron revealed that the presence of this compound impacts the pharmacokinetics and efficacy of the drug. Researchers have conducted stability studies to determine how this impurity behaves under various storage conditions, influencing formulation strategies.
Medicinal Chemistry
The compound's structural features make it a candidate for further medicinal chemistry studies aimed at developing new therapeutic agents. Researchers are exploring modifications to enhance its pharmacological properties or reduce toxicity.
Example Modification Studies
Studies have shown that altering the substituents on the phenyl rings can lead to compounds with improved selectivity for specific biological targets, which is essential in drug design.
Analytical Chemistry
This compound serves as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods are critical for quantifying impurities in drug formulations and ensuring compliance with regulatory standards.
| Analytical Technique | Application |
|---|---|
| HPLC | Quantification of impurities in Mirabegron formulations |
| MS | Structural identification and characterization |
Toxicology Studies
Research into the toxicological profile of this compound is essential for assessing its safety as an impurity in drug products. Studies focus on its cytotoxic effects and potential interactions with biological systems.
Toxicological Findings
Preliminary studies indicate that while the compound exhibits some cytotoxic effects at high concentrations, it remains within acceptable limits when present as an impurity in therapeutic doses of Mirabegron.
Mecanismo De Acción
The compound acts as an intermediate in the synthesis of mirabegron, which is a potent and selective beta 3 receptor agonist. Mirabegron binds to beta 3 receptors in the bladder, increasing the concentration of cyclic adenosine monophosphate (cAMP) and relaxing the bladder smooth muscle. This action enhances urine storage function and extends the interval between urination .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol Hydrochloride
CAS : 521284-21-9 | Molecular Formula : C₁₆H₁₈N₂O₃·HCl | Molecular Weight : 322.79 g/mol .
Key Structural and Functional Differences
| Property | (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol HCl | (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol HCl |
|---|---|---|
| Substituent | 4-Amino group (-NH₂) | 4-Nitro group (-NO₂) |
| Molecular Weight | 292.8 g/mol | 322.79 g/mol |
| Reactivity | Basic due to -NH₂; participates in redox reactions | Electron-withdrawing -NO₂; inert under basic conditions |
| Synthetic Role | Active pharmaceutical intermediate | Precursor for Mirabegron synthesis |
| Applications | Life sciences, Mirabegron intermediate | Synthetic intermediate requiring reduction |
The nitro derivative serves as a precursor in the synthesis of the target amine compound. Reduction of the nitro group (e.g., via hydrogenation with Raney Nickel or Pd/C) yields the bioactive amine form . The nitro group increases molecular weight and stabilizes the compound during synthesis but requires additional steps for activation .
Free Amine Form: (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol
CAS (Free Amine) : 391901-45-4 | Molecular Formula : C₁₆H₂₀N₂O | Molecular Weight : 256.34 g/mol .
Comparison with Hydrochloride Salt
| Property | Free Amine | Hydrochloride Salt |
|---|---|---|
| Solubility | Lower solubility in polar solvents | Enhanced solubility in water due to ionic character |
| Stability | Prone to oxidation and degradation | Stabilized by salt formation; longer shelf life |
| Handling | Requires inert atmosphere for storage | Stable at -20°C; easier to handle |
The hydrochloride form is preferred in pharmaceutical formulations due to improved stability and bioavailability .
Actividad Biológica
(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride, also known as a key intermediate in the synthesis of mirabegron, has garnered attention for its biological activity, particularly in relation to its pharmacological properties and potential therapeutic applications. This compound acts primarily as a selective β3-adrenergic receptor agonist, which is significant in the treatment of overactive bladder conditions.
- Molecular Formula : C16H21ClN2O
- Molecular Weight : 292.8 g/mol
- CAS Number : 521284-22-0
The compound is characterized by its high purity (>95% HPLC), making it suitable for research and potential clinical applications .
The primary mechanism of action for this compound involves the activation of β3-adrenergic receptors. This activation leads to relaxation of the bladder detrusor muscle, promoting urinary storage and reducing the frequency of involuntary contractions. This mechanism is crucial for managing symptoms associated with overactive bladder syndrome .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Receptor Agonism | Selective agonist for β3-adrenergic receptors |
| Pharmacological Effects | Promotes bladder relaxation, reduces urgency and frequency of urination |
| Potential Therapeutic Use | Treatment for overactive bladder conditions |
Research Findings
Recent studies have highlighted the importance of this compound in pharmacological research. For instance, it has been identified as an impurity in mirabegron formulations, which has led to investigations into its metabolic pathways and interactions with cytochrome P450 isoforms .
Case Studies
- Study on Metabolism : Takusagawa et al. (2012) investigated the metabolic pathways of mirabegron and its impurities, including this compound. The study revealed that specific cytochrome P450 isoforms are involved in the metabolism of this compound, which could influence its pharmacokinetics and efficacy in therapeutic applications .
- Clinical Implications : Another study focused on the clinical implications of β3-adrenergic receptor agonists in treating overactive bladder. The findings indicated that compounds like this compound could provide significant relief from symptoms with a favorable safety profile .
Q & A
Basic Research Questions
Q. What are the current synthetic routes for (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride, and how do they compare in yield and purity?
- Methodology : The compound is synthesized via reductive amination or stepwise coupling of intermediates. A key route involves reacting styrene oxide with 2-aminopyridine derivatives to form an imino intermediate, followed by rhodium-catalyzed hydrogenation to yield the amino alcohol hydrochloride . For Mirabegron synthesis, a streamlined process avoids phase separation by using single-phase solvents (e.g., ethanol/water), achieving >85% yield and >99% purity . Comparisons should focus on catalyst efficiency (e.g., Rh/C vs. Pd/C), solvent systems, and purification methods (e.g., recrystallization in methyl ethyl ketone-ethanol) .
Q. How is the stereochemistry of this compound confirmed?
- Methodology : Chiral analytical techniques are critical:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane-isopropanol mobile phases to resolve enantiomers.
- Optical Rotation : Compare specific rotation values with literature data (e.g., [α]D²⁵ = +X° for R-enantiomer).
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., imino-pyridine derivatives) to confirm configuration .
- Asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) can also ensure enantiomeric control .
Advanced Research Questions
Q. What strategies optimize enantiomeric excess (ee) in the synthesis of this compound?
- Catalyst Selection : Oxazaborolidine-catalyzed borane reduction (93–97% ee) or Noyori-type asymmetric hydrogenation (98% ee) are proven methods for similar amino alcohols . For the hydrochloride form, chiral auxiliaries (e.g., (R)-1-phenylethanol derivatives) can guide stereochemistry during salt formation .
- Reaction Conditions : Optimize temperature (e.g., 70°C for imidazole coupling ), hydrogen pressure (4 atm for Rh/C hydrogenation ), and solvent polarity to minimize racemization.
Q. How does the hydrochloride salt form influence the compound’s stability and reactivity?
- Stability : The hydrochloride salt enhances crystallinity and shelf life but may degrade under extreme pH. Acid-catalyzed decomposition studies (e.g., 4N HCl at 100°C ) reveal pseudo-first-order kinetics, with degradation pathways involving N-alkyl bond cleavage.
- Reactivity : Thionyl chloride treatment converts the alcohol to a chloride intermediate (e.g., 2-(2-amino-1-piperidine)-1-phenyl chloride hydrochloride), enabling cyclization or functionalization .
Q. How to resolve contradictions in reported hydrogenation yields for amino alcohol intermediates?
- Variables to Analyze :
- Catalyst Loading : Rh/C (5% w/w) vs. lower Pd/C ratios affect reduction efficiency .
- Solvent Effects : Ethanol vs. methanol impacts proton availability for imine reduction .
- Substrate Purity : Trace impurities in imino-pyridine intermediates (e.g., tautomeric forms) can alter reactivity .
Mechanistic and Stability Studies
Q. What advanced techniques characterize this compound beyond NMR and HPLC?
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization confirms molecular ions (e.g., [M+H]⁺ = 321.1234) and fragmentation patterns .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity of the hydrochloride salt under varying humidity.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (e.g., decomposition onset >180°C ).
Q. What is the mechanism of deamination observed during hydrogenation of intermediates?
- Pathway : Hydrogenation of 2-imino-1,2-dihydropyridine derivatives (e.g., I in ) proceeds via a Rh-catalyzed pathway, where H₂ cleaves the C=N bond to yield the amine. Competing deamination (loss of NH₃) occurs if free base intermediates are hydrogenated without acid stabilization .
Q. How does the compound degrade under acidic or basic conditions?
- Acidic Conditions : In 4N HCl at 100°C, pseudo-first-order degradation occurs via N-alkyl bond cleavage, forming 1-phenylethanol and 4-aminophenethyl chloride .
- Basic Conditions : NaOH (1M) may hydrolyze the amine group, requiring stability studies at 25–40°C with UPLC monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
